2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H19N7O2S and its molecular weight is 445.5. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
Research has explored the antioxidant activities of compounds structurally related to 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide. For instance, compounds synthesized by integrating the pyrazolobenzothiazine ring system with carboxamide side chains demonstrated moderate to significant radical scavenging activity. This suggests a potential pathway for designing more potent biologically active molecules through modification or derivatization of similar structures (Ahmad et al., 2012).
Antimicrobial and Anticancer Activities
Several studies have synthesized derivatives featuring the pyrazole and imidazole rings, showing significant antimicrobial and anticancer activities. For example, derivatives synthesized by reacting imidazole-thione derivatives with chloroacetamide compounds demonstrated reasonable anticancer activity against a variety of cancer cell lines, highlighting the potential of these compounds in cancer research (Duran & Ş. Demirayak, 2012). Additionally, compounds incorporating the pyrazole moiety have been identified with promising antimicrobial activities, suggesting their utility in combating infectious diseases (Saravanan et al., 2010).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives, such as those related to the chemical structure , has shown that these compounds can exhibit significant antioxidant activity. This has implications for the development of therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds structurally similar to the target molecule have been extensively studied. These investigations provide valuable insights into the chemical properties and potential therapeutic applications of these compounds. Notably, studies focusing on the synthesis of heterocycles incorporating antipyrine moiety have explored their antimicrobial activities, further emphasizing the versatility of these chemical frameworks in developing new pharmaceuticals (Bondock et al., 2008).
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c1-14-11-15(2)29(25-14)19-7-8-21(31)28(26-19)13-20(30)23-17-5-3-16(4-6-17)18-12-27-9-10-32-22(27)24-18/h3-12H,13H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDECDADNULRIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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